

# Comparative Efficacy of Evifacotrep in Proteinuria Reduction: A Guide for Researchers

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## Compound of Interest

Compound Name: *Evifacotrep*

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An Objective Analysis of **Evifacotrep**'s Preliminary Phase 2 Data Against Established and Emerging Therapies for Proteinuric Kidney Disease.

This guide provides a comparative analysis of the investigational drug **Evifacotrep** (formerly GFB-887) and its effects on proteinuria, benchmarked against standard-of-care treatments and a recently approved therapy. The content is tailored for researchers, scientists, and drug development professionals, offering a concise overview of the available clinical data, experimental methodologies, and underlying mechanisms of action.

## Introduction to Evifacotrep and the Shifting Landscape

**Evifacotrep** is a selective antagonist of the Transient Receptor Potential Canonical 5 and 4 (TRPC5/TRPC4) channels. Its development for kidney disease was based on the hypothesis that inhibiting the TRPC5-Rac1 pathway in podocytes could mitigate kidney damage and reduce proteinuria.[1][2] However, the development of **Evifacotrep** for renal indications has been discontinued. In November 2022, the Phase 2 TRACTION-2 trial was terminated for business reasons, and the assets were subsequently acquired by another pharmaceutical company for investigation in neurological disorders.[3][4][5]

Despite its discontinued development for nephropathy, the preliminary data from the TRACTION-2 trial offers valuable insights into the potential of TRPC5 inhibition as a therapeutic strategy for proteinuric conditions. This guide will compare these initial findings with the established efficacy of Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II

Receptor Blockers (ARBs), and the novel dual endothelin-angiotensin receptor antagonist, Sparsentan.

## Quantitative Comparison of Proteinuria Reduction

The following table summarizes the publicly available data on the percentage reduction in proteinuria for **Evifacotrep** and its comparators. It is important to note that the data for **Evifacotrep** is from a preliminary analysis of a Phase 2 trial, whereas the data for other agents are from more extensive clinical trial programs, including Phase 3 studies and meta-analyses.

Drug/Drug Class	Mechanism of Action	Key Clinical Trial(s)	Patient Population	Treatment Duration	Mean Reduction in Proteinuria
Evifacotrep (GFB-887)	TRPC5/TRP C4 Antagonist	TRACTION-2 (Phase 2, Preliminary)	Focal Segmental Glomerulosclerosis (FSGS)	12 Weeks	32% (placebo-adjusted)
ACE Inhibitors	Inhibition of Angiotensin-Converting Enzyme	Meta-analysis	Various Chronic Kidney Diseases	1-4 Months	~35% (vs. placebo/calcium-channel blockers)
ARBs (Irbesartan)	Angiotensin II Type 1 Receptor Blocker	PROTECT (Phase 3)	IgA Nephropathy	36 Weeks	15.1% (from baseline)
Sparsentan	Dual Endothelin and Angiotensin Receptor Antagonist	PROTECT (Phase 3)	IgA Nephropathy	36 Weeks	49.8% (from baseline)

## Experimental Protocols: A Methodological Overview

A critical aspect of comparing clinical trial data is understanding the methodologies employed. Below is a summary of the key experimental protocols for the cited studies.

### Evifacotrep: The TRACTION-2 Trial

- Study Design: A Phase 2a, multicenter, randomized, double-blind, placebo-controlled trial (NCT04387448).
- Patient Population: Adults with a diagnosis of FSGS, treatment-resistant minimal change disease (TR-MCD), or diabetic nephropathy (DN), who had persistent proteinuria despite being on a stable dose of an ACE inhibitor or ARB.
- Intervention: Patients were randomized to receive either **Evifacotrep** (GFB-887) at ascending doses or a placebo for 12 weeks.
- Primary Endpoint: The primary objective was to assess the effect of **Evifacotrep** on proteinuria, measured as the percent change from baseline in the urine protein-to-creatinine ratio (UPCR).
- Method of Proteinuria Assessment: The trial utilized UPCR from urine samples to quantify proteinuria. The specific collection method (e.g., first-morning void vs. 24-hour collection) for the primary endpoint analysis in the preliminary data announcement is not detailed in the available public information.

### Sparsentan vs. Irbesartan: The PROTECT Trial

- Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.
- Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progression, with persistent proteinuria ( $\geq 1.0$  g/day ) despite at least 12 weeks of maximized stable ACE inhibitor or ARB treatment.
- Intervention: Patients were randomized to receive either Sparsentan (400 mg once daily) or Irbesartan (300 mg once daily).

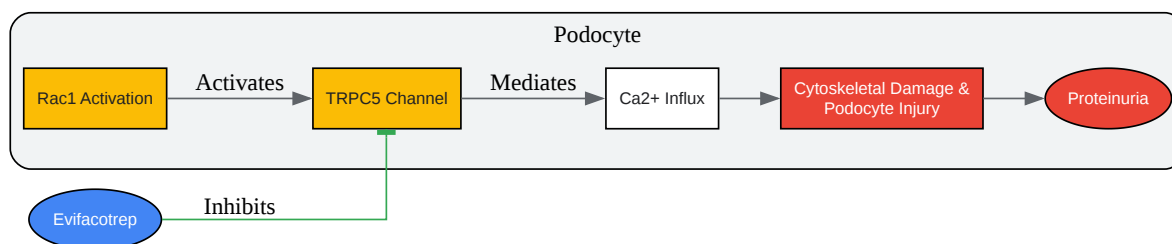
- **Primary Endpoint:** The primary efficacy endpoint was the change in UPCR from baseline to week 36.
- **Method of Proteinuria Assessment:** Proteinuria was quantified using the UPCR from a 24-hour urine collection.

## ACE Inhibitors and ARBs: Meta-Analyses

The data for ACE inhibitors and ARBs are derived from meta-analyses of numerous randomized controlled trials. These analyses typically include studies with diverse patient populations with chronic kidney disease of varying etiologies. The primary outcome in these meta-analyses is often the mean percentage reduction in 24-hour urinary protein excretion or albumin-to-creatinine ratio (ACR).

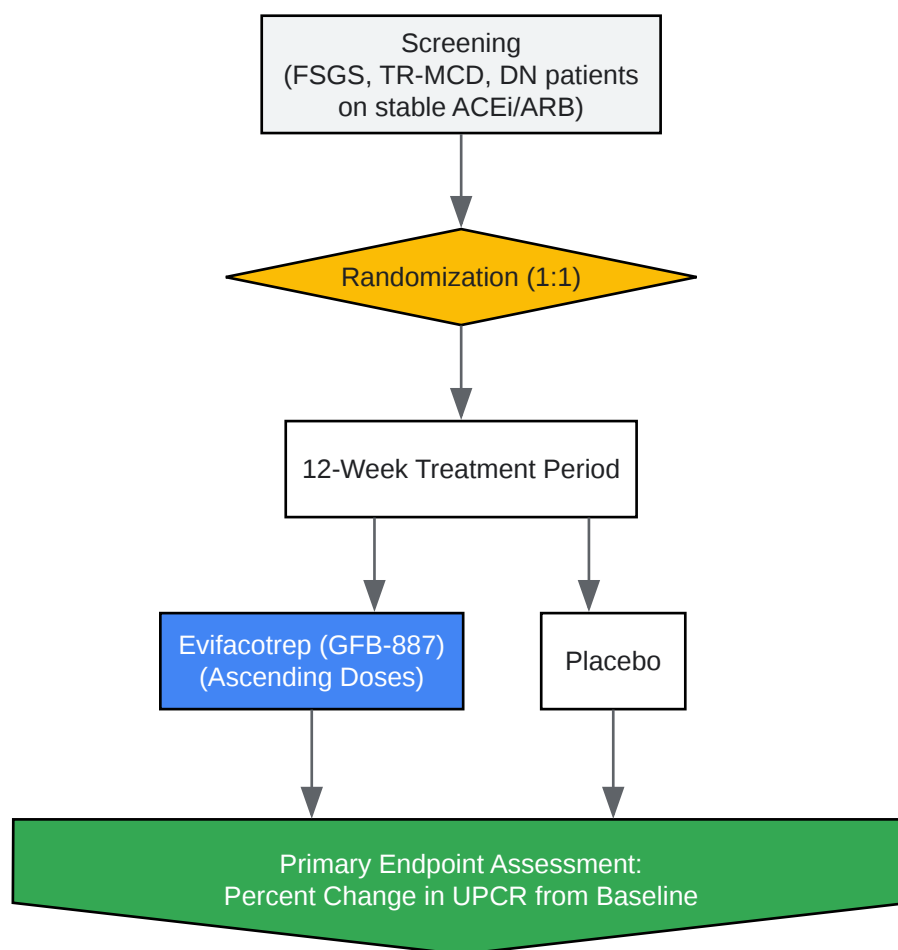
## Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.



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Caption: Mechanism of action of **Evifacotrep** in reducing proteinuria.



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Caption: Simplified workflow of the TRACTION-2 clinical trial.

## Conclusion and Future Outlook

The preliminary findings for **Evifacotrep** in the TRACTION-2 trial, showing a 32% placebo-adjusted reduction in proteinuria in patients with FSGS, were promising and suggested that targeting the TRPC5/TRPC4 pathway could be a viable strategy for treating certain proteinuric kidney diseases. This level of reduction is comparable to that observed with established therapies like ACE inhibitors and ARBs in broader chronic kidney disease populations. However, it is noteworthy that Sparsentan has demonstrated a more substantial reduction in proteinuria in patients with IgA nephropathy compared to an active comparator, Irbesartan.

The discontinuation of **Evifacotrep**'s development for kidney disease underscores the challenges in bringing novel therapies to market. While the direct clinical application of

**Evifacotrep** in nephrology will not be realized, the scientific rationale and the preliminary clinical data remain valuable for the research community. Future investigations into TRPC5 inhibition and related pathways may yet yield new therapeutic options for patients with proteinuric kidney diseases. For now, the focus remains on optimizing the use of existing therapies and further exploring newer agents like Sparsentan.

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- To cite this document: BenchChem. [Comparative Efficacy of Evifacotrep in Proteinuria Reduction: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8238393#reproducibility-of-evifacotrep-s-effects-on-reducing-proteinuria]

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